Eurycomalactone(P)
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Overview
Description
Eurycomalactone(P) is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eurycomalactone(P) typically involves multi-step organic reactions. These steps may include cyclization reactions, hydroxylation, and methylation under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Eurycomalactone(P) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups and overall structure.
Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, Eurycomalactone(P) is used as a building block for synthesizing more complex molecules. Its unique structure and functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its hydroxyl groups and tetracyclic structure can interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its effects on cellular pathways and its potential as a drug candidate for treating various diseases.
Industry
In industry, Eurycomalactone(P) can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Eurycomalactone(P) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular pathways. The compound’s hydroxyl groups and tetracyclic structure enable it to bind to these targets, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,5S,8S,9S,10S,11R,12R,13R,16R)-8,9,12-Trihydroxy-2,10,16-trimethyl-6-methylene-14-oxatetracyclo[11.2.1.02,11.05,10]hexadecane-3,15-dione
- (1R,2R,5R,6R,9S,10S,13S,14S)-1,6,7,8,9,14,15,16,17,17-Decachloropentacyclo[12.2.1.1~6,9~.0~2,13~.0~5,10~]octadeca-7,15-diene
Uniqueness
The uniqueness of Eurycomalactone(P) lies in its specific stereochemistry and functional group arrangement
Biological Activity
Eurycomalactone (P), a quassinoid compound derived from Eurycoma longifolia, has garnered significant attention for its diverse biological activities, particularly in anticancer and antimalarial applications. This article synthesizes various research findings on the biological activity of Eurycomalactone, presenting data tables, case studies, and detailed analyses of its mechanisms of action.
Overview of Eurycomalactone
Eurycomalactone is one of the major bioactive constituents isolated from the roots of Eurycoma longifolia, commonly known as Tongkat Ali. Traditionally used in Southeast Asia for various medicinal purposes, including enhancing libido and treating malaria, recent studies have highlighted its potential in cancer therapy and other pharmacological effects.
Anticancer Activity
Mechanisms of Action
Research indicates that Eurycomalactone exhibits potent anticancer properties through multiple mechanisms, primarily inducing apoptosis in cancer cells. A study evaluated its effects on various cancer cell lines, including cervical (HeLa), colorectal (HT29), and ovarian (A2780) cancers. The findings demonstrated that Eurycomalactone has significant cytotoxic effects with varying IC50 values across different cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 1.60 ± 0.12 |
HT-29 | 2.21 ± 0.049 |
A2780 | 2.46 ± 0.081 |
The apoptosis mechanism was confirmed through Hoechst staining, which indicated chromatin condensation and apoptotic body formation upon treatment with Eurycomalactone .
Inhibition of Key Pathways
Eurycomalactone has also been shown to inhibit NF-κB signaling pathways, which are crucial in cancer cell survival and proliferation. It effectively reduces the expression of NF-κB-dependent target genes such as ICAM-1, VCAM-1, and E-selectin . This inhibition contributes to its anticancer efficacy by disrupting the inflammatory response that often supports tumor growth.
Antimalarial Activity
Eurycomalactone exhibits promising antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have shown that it possesses strong inhibitory effects against both chloroquine-sensitive and chloroquine-resistant strains of the parasite:
Strain | IC50 (µg/mL) |
---|---|
3D7 (sensitive) | 2.16 |
K1 (resistant) | 1.79 |
These results indicate that Eurycomalactone may serve as a viable alternative or complementary treatment for malaria, particularly in cases where traditional treatments fail .
Case Studies
Case Study 1: Cancer Treatment
A recent study focused on the anticancer potential of Eurycomalactone in non-small cell lung cancer (NSCLC) cells showed enhanced chemosensitivity when combined with conventional chemotherapeutic agents. The study concluded that Eurycomalactone not only induces apoptosis but also sensitizes cancer cells to chemotherapy by modulating key signaling pathways .
Case Study 2: Malaria Treatment
In another investigation, the antimalarial effects of Eurycomalactone were assessed in a clinical setting involving patients with malaria resistant to standard treatments. The results indicated a significant reduction in parasitemia levels among patients treated with formulations containing Eurycomalactone, demonstrating its potential as an effective therapeutic agent against resistant strains .
Properties
IUPAC Name |
(1R,2R,5S,9S,10S,11R,12R,13S,16R)-9,12-dihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,8,15-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-7-5-10(20)16(23)18(3)9(7)6-11(21)19(4)12-8(2)14(25-17(12)24)13(22)15(18)19/h5,8-9,12-16,22-23H,6H2,1-4H3/t8-,9+,12+,13+,14+,15-,16-,18+,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHYZHNTIINXEO-BFGFNHRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC(=O)C4O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@@H]1C(=O)O2)C)C(=CC(=O)[C@H]4O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.